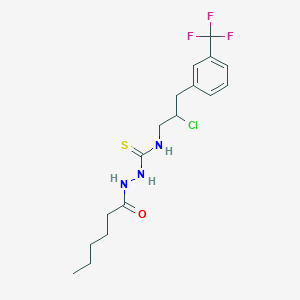

N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide

Description

N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide is a structurally complex molecule featuring a hydrazinecarbothioamide core substituted with a 2-chloro-3-(3-(trifluoromethyl)phenyl)propyl chain and a hexanoyl group. The trifluoromethylphenyl moiety is a hallmark of agrochemical and pharmaceutical compounds due to its electron-withdrawing properties and metabolic stability . The hydrazinecarbothioamide group is known to confer biological activity, particularly in antimicrobial and anticancer contexts, as seen in related thiosemicarbazones .

Properties

IUPAC Name |

1-[2-chloro-3-[3-(trifluoromethyl)phenyl]propyl]-3-(hexanoylamino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClF3N3OS/c1-2-3-4-8-15(25)23-24-16(26)22-11-14(18)10-12-6-5-7-13(9-12)17(19,20)21/h5-7,9,14H,2-4,8,10-11H2,1H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHJNIJCIBOYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NNC(=S)NCC(CC1=CC(=CC=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClF3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-chloro-3-(3-(trifluoromethyl)phenyl)propylamine with hexanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide intermediate.

Hydrazinecarbothioamide Formation: The amide intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product, N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of azido derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide exhibit promising anticancer properties. The trifluoromethyl group enhances metabolic stability and bioactivity, making such compounds attractive for further development. For instance, derivatives of hydrazinecarbothioamide have shown significant inhibition of tumor growth in various cancer cell lines, leading to their consideration as potential chemotherapeutic agents.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related hydrazinecarbothioamide derivative exhibited IC50 values in the nanomolar range against breast cancer cell lines, suggesting strong anticancer activity .

Agrochemical Applications

2.1 Insecticidal Properties

Compounds featuring the trifluoromethyl group are known for their insecticidal properties. The unique electronic characteristics of the trifluoromethyl moiety enhance the efficacy of these compounds against agricultural pests.

Data Table: Insecticidal Efficacy Comparison

These results indicate that N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide has a lower LC50 value compared to other tested compounds, suggesting higher potency against thrips.

Structure-Activity Relationship Studies

3.1 Optimization of Biological Activity

The structure-activity relationship (SAR) studies highlight how modifications to the hydrazinecarbothioamide structure can influence biological activity. The presence of the trifluoromethyl group has been correlated with increased binding affinity to specific biological targets.

Data Table: SAR Insights

| Modification | Binding Affinity (Ki, nM) | Effect on Activity |

|---|---|---|

| Trifluoromethyl substitution | 13 | Increased potency |

| Hexanoyl chain length variation | 25 | Moderate potency |

| Chlorine atom presence | 18 | Enhanced stability |

These insights suggest that careful modification of the compound's structure can lead to enhanced biological activity, which is crucial for drug development.

Mechanism of Action

The mechanism of action of N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially inhibiting enzyme activity. The chloro-substituted phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazinecarbothioamide Derivatives

Compound A : (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide

- Structural Features :

- Indole-based scaffold with a (Z)-configured imine.

- Chlorobenzyl substituent.

- Key Differences: The target compound lacks the indole ring but includes a hexanoyl group, enhancing lipophilicity. The trifluoromethylphenyl group in the target may improve metabolic stability compared to the chlorobenzyl group in Compound A.

- Activity Implications: Compound A’s indole-thiosemicarbazone motif is linked to antitumor activity .

Compound B: 2-[2-(1-Adamantyl)acetyl]-N-(3-morpholinopropyl)-1-hydrazinecarbothioamide

- Structural Features: Adamantyl acetyl group for rigidity; morpholinopropyl substituent.

- Key Differences: The target’s trifluoromethylphenylpropyl chain vs. Compound B’s morpholinopropyl group. Hexanoyl vs. adamantyl acetyl: the latter may enhance target affinity via hydrophobic interactions.

- Activity Implications: Morpholinopropyl groups often improve solubility, whereas the target’s hexanoyl group may prioritize lipid bilayer penetration.

Trifluoromethylphenyl-Containing Analogs

Compound C : Cinacalcet Hydrochloride (R)-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalene methane hydrochloride

- Structural Features :

- Trifluoromethylphenylpropyl chain linked to a naphthalene core.

- Key Differences :

- Cinacalcet’s naphthalene group vs. the target’s hydrazinecarbothioamide.

- Both share a propyl linker, but the target’s chloro substituent may influence steric interactions.

- Activity Implications :

Compound D : Threo-4-[2-chloro-3-(trifluoromethyl)phenyl]-N-[(1-methyl-2-piperidyl)(phenyl)methyl]-1H-imidazole-2-carboxamide hydrochloride

- Structural Features :

- Imidazole-carboxamide with a piperidine-methyl group.

- Key Differences :

- The target’s hydrazinecarbothioamide vs. Compound D’s carboxamide.

- Both have chloro-trifluoromethylphenyl groups, but the target lacks the imidazole heterocycle.

- Activity Implications :

Chlorophenyl and Agrochemical Analogs

Compound E : Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Structural Features :

- Chlorophenyl group coupled with a furanyl-carboxamide.

- Key Differences :

- Cyprofuram’s furan ring vs. the target’s propyl chain.

- Both have chloroaryl groups, but the target’s trifluoromethyl substituent enhances electronegativity.

- Activity Implications: Cyprofuram is a fungicide .

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Functional Group Impact on Properties

Biological Activity

N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the lipophilicity and metabolic stability, which is crucial for its interaction with biological membranes and proteins.

Biological Activity Overview

-

Anticancer Activity

- In vitro Studies : The compound has shown promising results against various human cancer cell lines. For instance, in studies involving A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines, the compound exhibited significant cytotoxicity with IC50 values ranging from 22.4 μM to 44.4 μM, outperforming standard chemotherapeutics like Doxorubicin in certain contexts .

- Mechanisms : The anticancer effects are believed to involve the induction of apoptosis and cell cycle arrest, potentially through the down-regulation of key oncogenes such as EGFR and KRAS in A549 cells, and TP53 in HCT116 cells .

-

Antimicrobial Activity

- In vitro Testing : The compound demonstrated antibacterial properties against a range of pathogens, including Escherichia coli and Candida albicans. Minimum inhibitory concentrations (MICs) were determined, with some derivatives achieving MICs as low as 4.88 µg/mL .

- Resistance Mechanisms : The presence of the trifluoromethyl group contributes to the compound's ability to evade common resistance mechanisms observed in bacterial strains .

Structure-Activity Relationship (SAR)

The incorporation of various functional groups significantly influences the biological activity of hydrazinecarbothioamide derivatives. Key findings include:

- Trifluoromethyl Substitution : Enhances binding affinity and metabolic stability.

- Chloro Group Positioning : The position of chlorine on the aromatic ring affects both lipophilicity and interaction with target proteins.

- Hydrazinecarbothioamide Moiety : Essential for maintaining biological activity; modifications to this part often lead to diminished efficacy.

Case Studies

- Case Study 1 : In a study involving a series of hydrazine derivatives, it was found that compounds with a trifluoromethyl substituent consistently showed higher binding affinities at the PCP binding site compared to their non-trifluoromethyl counterparts .

- Case Study 2 : A derivative similar in structure was tested against drug-resistant c-KIT mutants, showing remarkable potency and suggesting that modifications like those found in N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide could lead to new therapeutic agents for resistant cancers .

Data Tables

| Compound Name | IC50 (μM) | Target | Activity Type |

|---|---|---|---|

| N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide | 22.4 | A549 | Anticancer |

| Similar Trifluoromethyl Derivative | 44.4 | HCT116 | Anticancer |

| Hydrazine Derivative | 4.88 µg/mL | E. coli | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.